2-(2-(2-(Isopropylamino)-2-oxoethyl)thiazol-4-yl)acetic acid
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Overview
Description
2-(2-(2-(Isopropylamino)-2-oxoethyl)thiazol-4-yl)acetic acid is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and an acetic acid moiety, which contributes to its acidic properties.
Mechanism of Action
Target of Action
It’s known that 2-aminothiazole derivatives have been associated with anticancer drug discovery . They have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
2-aminothiazole derivatives have been found to exhibit their anticancer activity through various mechanisms, including dna intercalation, apoptosis induction, angiogenesis inhibition, and multiple enzyme target inhibition .
Biochemical Pathways
2-aminothiazole derivatives have been associated with various biochemical pathways related to cancer progression and survival .
Pharmacokinetics
The water solubility of similar compounds suggests that they may have good bioavailability .
Result of Action
2-aminothiazole derivatives have been associated with the inhibition of cancer cell proliferation and the induction of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(Isopropylamino)-2-oxoethyl)thiazol-4-yl)acetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the condensation of α-haloketones with thiourea under acidic conditions.
Introduction of the Isopropylamino Group: The isopropylamino group is introduced through a nucleophilic substitution reaction, where an appropriate isopropylamine derivative reacts with the thiazole intermediate.
Acetylation: The final step involves the acetylation of the thiazole derivative to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-(Isopropylamino)-2-oxoethyl)thiazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted thiazole derivatives.
Scientific Research Applications
2-(2-(2-(Isopropylamino)-2-oxoethyl)thiazol-4-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Thiazole derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound can be used in the development of new materials and as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole-4-yl)acetic acid: Another thiazole derivative with similar structural features.
2-(2-Aminothiazol-4-yl)ethanoic acid: A related compound with a different side chain.
Uniqueness
2-(2-(2-(Isopropylamino)-2-oxoethyl)thiazol-4-yl)acetic acid is unique due to the presence of the isopropylamino group, which can significantly influence its biological activity and chemical reactivity compared to other thiazole derivatives.
Properties
IUPAC Name |
2-[2-[2-oxo-2-(propan-2-ylamino)ethyl]-1,3-thiazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-6(2)11-8(13)4-9-12-7(5-16-9)3-10(14)15/h5-6H,3-4H2,1-2H3,(H,11,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWLZSRVOJOGSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC1=NC(=CS1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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